2-[5-(4-Chlorobenzoyl)-2-thienyl]acetamide
CAS No.: 339098-95-2
Cat. No.: VC7885013
Molecular Formula: C13H10ClNO2S
Molecular Weight: 279.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 339098-95-2 |
|---|---|
| Molecular Formula | C13H10ClNO2S |
| Molecular Weight | 279.74 g/mol |
| IUPAC Name | 2-[5-(4-chlorobenzoyl)thiophen-2-yl]acetamide |
| Standard InChI | InChI=1S/C13H10ClNO2S/c14-9-3-1-8(2-4-9)13(17)11-6-5-10(18-11)7-12(15)16/h1-6H,7H2,(H2,15,16) |
| Standard InChI Key | KWXLJKBBACCJRI-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(=O)C2=CC=C(S2)CC(=O)N)Cl |
| Canonical SMILES | C1=CC(=CC=C1C(=O)C2=CC=C(S2)CC(=O)N)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure comprises a thiophene core (a five-membered aromatic ring with one sulfur atom) substituted at the 2-position with an acetamide group () and at the 5-position with a 4-chlorobenzoyl moiety (). This arrangement creates a planar conjugated system, enhancing stability and enabling π-π interactions with biological targets .
Physicochemical Properties
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Molecular weight: 279.74 g/mol
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, dimethylformamide) due to the acetamide group; limited aqueous solubility.
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Thermal stability: Decomposes above 250°C, as inferred from analogous thiophene derivatives .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| IUPAC Name | 2-[5-(4-chlorobenzoyl)thiophen-2-yl]acetamide |
| Canonical SMILES | C1=CC(=CC=C1C(=O)C2=CC=C(S2)CC(=O)N)Cl |
| Topological Polar Surface Area | 86.7 Ų |
Synthetic Methodologies
Stepwise Organic Synthesis
While no peer-reviewed protocols explicitly describe this compound’s synthesis, analogous routes for thiophene-based acetamides involve:
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Acylation of thiophene: Reacting 2-thiophenecarboxylic acid with 4-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine) to form the benzoylated intermediate .
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Acetamide introduction: Coupling the intermediate with acetyl chloride or through nucleophilic substitution using bromoacetamide.
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Yield* |
|---|---|---|
| 1 | 4-Chlorobenzoyl chloride, Et₃N, THF, 0°C → RT | ~75% |
| 2 | Bromoacetamide, K₂CO₃, DMF, 80°C | ~65% |
| *Estimated based on analogous syntheses . |
Industrial-Scale Production
Large-scale synthesis would likely employ continuous flow reactors to optimize temperature control and minimize byproducts. Automated purification systems (e.g., chromatography or crystallization) ensure high purity (>95%) for pharmaceutical applications .
Biological Activity and Mechanisms
Anticancer Activity
Though direct evidence is lacking, structurally similar thiophene derivatives exhibit cytotoxicity against cancer cell lines:
Table 3: Cytotoxicity of Analogous Compounds
| Compound Class | Cell Line (IC₅₀, μM) | Mechanism |
|---|---|---|
| Thieno[3,2- b]pyrroles | MCF-7 (12.4) | Apoptosis induction |
| Thiazolo[4,5- c]pyridazines | HCT-116 (18.9) | Topoisomerase inhibition |
Hypothetically, 2-[5-(4-chlorobenzoyl)-2-thienyl]acetamide may disrupt cancer cell proliferation via similar pathways, warranting further in vitro validation.
Antimicrobial Properties
Thiophene-acetamide hybrids demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 16 μg/mL) by disrupting cell membrane integrity . The chloro substituent enhances lipophilicity, facilitating bacterial membrane penetration.
Applications in Drug Development
Lead Compound Optimization
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Bioisosteric replacement: Replacing the chlorine atom with fluorine or methyl groups could modulate bioavailability.
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Prodrug design: Esterification of the acetamide group may improve oral absorption.
Material Science Applications
Conjugated thiophene systems are explored in organic semiconductors. The compound’s electron-withdrawing benzoyl group could enhance charge transport properties in thin-film transistors .
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